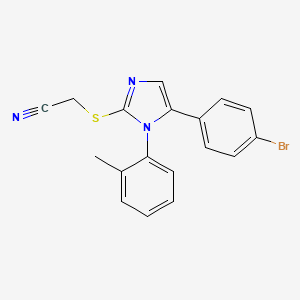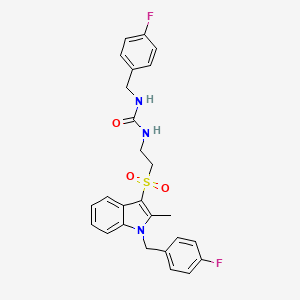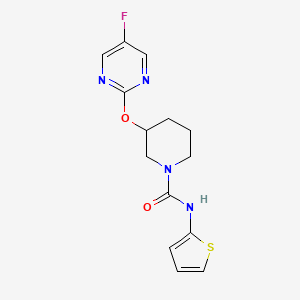
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 1992 by Japanese researchers, and since then, it has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
- Compounds similar to the queried chemical, containing fluorophenylpiperazine structures, have been synthesized using microwave-assisted methods. These compounds have shown significant antimicrobial, antilipase, and antiurease activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-Proliferative Properties in Cancer Research
- Piperidinecarboxamides, structurally similar to the queried compound, have been investigated for their anti-proliferative properties. These compounds exhibited significant potency against cancer cells, highlighting their potential application in cancer treatment (Fawzy et al., 2019).
Role in Orexin Receptor Mechanisms
- Research involving analogs of the queried compound has explored their role in orexin receptor mechanisms, particularly in binge eating behaviors. These studies imply potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Kinase Inhibition for Cancer Therapeutics
- Compounds similar to 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide have been identified as potent Met kinase inhibitors, suggesting their use in developing targeted cancer therapies (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYINVWZXONGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

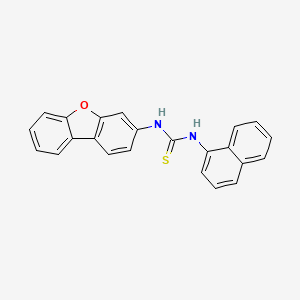
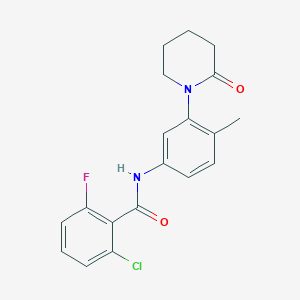
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)
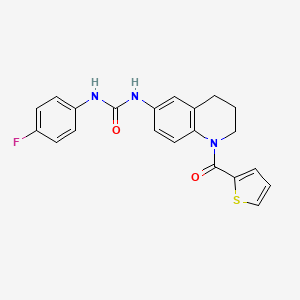

![2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2682667.png)
![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
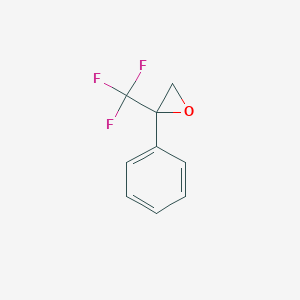
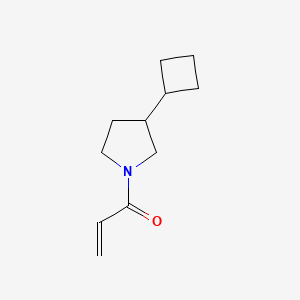
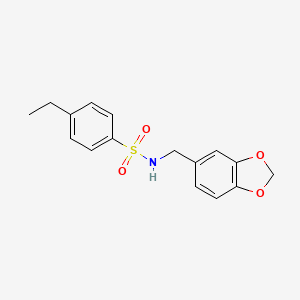
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
